molecular formula C18H22N2O4S B4498370 N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B4498370
M. Wt: 362.4 g/mol
InChI Key: OYDDZCVVIRRFNO-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl propylamine, which is then reacted with 3-(pyrrolidine-1-sulfonyl)benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, primary amines, and substituted sulfonamides.

Scientific Research Applications

N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The furan and pyrrolidine rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)propionic acid
  • Ethyl 3-(furan-2-yl)propionate
  • 2-Furanpropanoic acid

Uniqueness

N-[3-(FURAN-2-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of a furan ring, a pyrrolidine ring, and a benzamide group. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound in various applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)propyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-18(19-10-4-7-16-8-5-13-24-16)15-6-3-9-17(14-15)25(22,23)20-11-1-2-12-20/h3,5-6,8-9,13-14H,1-2,4,7,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDDZCVVIRRFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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